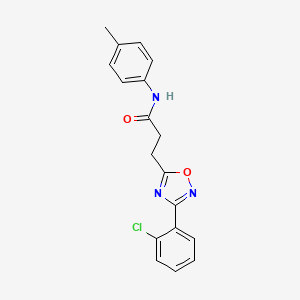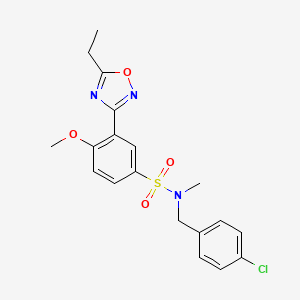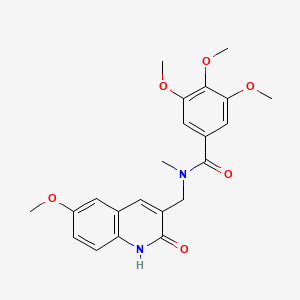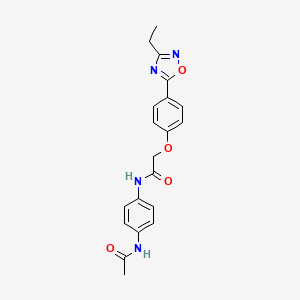
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AOPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain. AOPP has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their overproduction is associated with various diseases, including cancer and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby exerts its anti-inflammatory, anticancer, and neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of COX-2 activity, reduction of prostaglandin production, induction of apoptosis in cancer cells, inhibition of inflammatory cytokine production, protection against oxidative stress-induced neuronal damage, and improvement of cognitive function.
実験室実験の利点と制限
The advantages of using N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its potent inhibitory activity against COX-2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to optimize its pharmacokinetic and toxicological properties for clinical use.
合成法
The synthesis of N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This intermediate is then reacted with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form the corresponding ether. Finally, the ether is reacted with chloroacetyl chloride in the presence of a base to form this compound.
科学的研究の応用
N-(4-acetamidophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer therapy.
In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-18-23-20(28-24-18)14-4-10-17(11-5-14)27-12-19(26)22-16-8-6-15(7-9-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSFCYDDQRUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

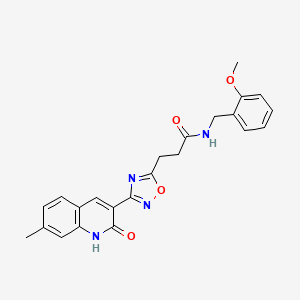
![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
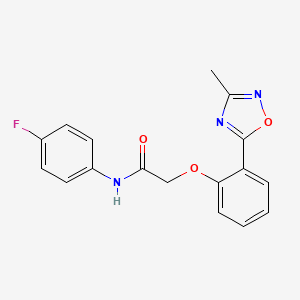
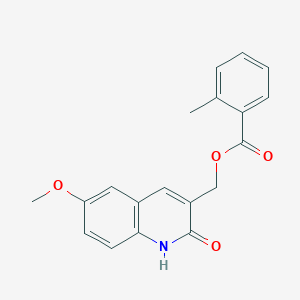
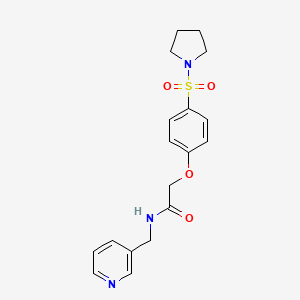

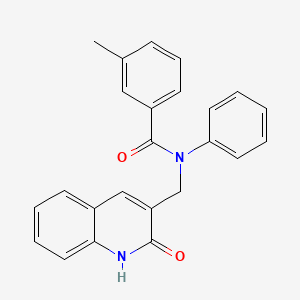
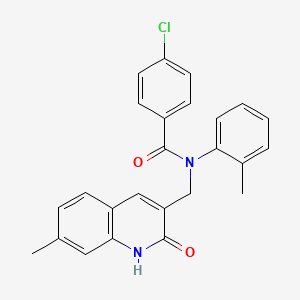
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)

